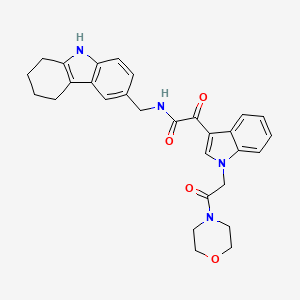

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide

Description

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide is an organic compound characterized by its complex structure, which features morpholine, indole, and carbazole moieties

Properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O4/c34-27(32-11-13-37-14-12-32)18-33-17-23(21-6-2-4-8-26(21)33)28(35)29(36)30-16-19-9-10-25-22(15-19)20-5-1-3-7-24(20)31-25/h2,4,6,8-10,15,17,31H,1,3,5,7,11-14,16,18H2,(H,30,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIHPGAHODJQTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C(=O)C4=CN(C5=CC=CC=C54)CC(=O)N6CCOCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide typically involves multi-step organic reactions. The starting materials usually include commercially available precursors such as 1H-indole-3-carboxaldehyde, morpholine, and 2,3,4,9-tetrahydro-1H-carbazole.

Formation of 2-(2-morpholino-2-oxoethyl)-1H-indole: : This is achieved by reacting 1H-indole-3-carboxaldehyde with morpholine under acidic conditions to form the indole-morpholine derivative.

Coupling with 2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide: : This involves the coupling of the indole derivative with the tetrahydrocarbazole-containing acetamide under appropriate condensation conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the process can be optimized for scale, focusing on high yield and purity. Process parameters such as temperature, pressure, and solvent selection are finely tuned to ensure optimal reaction conditions. Batch and continuous production methods are evaluated for efficiency, with continuous production often being preferred due to its scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions:

Oxidation: : It can be oxidized to form higher oxidation state derivatives.

Reduction: : Reduction can lead to hydrogenation of double bonds within the structure.

Substitution: : The indole and morpholine rings are susceptible to substitution reactions at various positions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic conditions.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are frequently used.

Substitution: : Electrophilic substitution can be facilitated using reagents like sulfonyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

The major products from these reactions include derivatives with modified electronic properties, which may impact the compound's bioactivity and chemical behavior.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities:

1. Anticancer Activity

Preliminary studies suggest that it may inhibit cell proliferation through modulation of protein activity related to cancer pathways. For instance, compounds structurally similar to this one have shown promising results against various cancer cell lines, indicating potential as anticancer agents .

2. Anti-inflammatory Properties

The compound may inhibit specific pathways involved in inflammation, suggesting its utility in treating inflammatory diseases .

3. Antimicrobial Activity

Similar compounds have been reported to possess antimicrobial properties, indicating that this compound could also exhibit activity against bacterial strains .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of compounds similar to 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide using MTT assays. The results showed significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established drugs.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of this compound. In vitro experiments demonstrated that it could inhibit pro-inflammatory cytokines in cell cultures, supporting its potential use in treating inflammatory conditions .

Summary of Applications

The applications of this compound are diverse and include:

| Application Type | Description |

|---|---|

| Anticancer Agent | Exhibits significant cytotoxicity against various cancer cell lines; potential for targeted therapy. |

| Anti-inflammatory | May inhibit pathways involved in inflammation; useful for inflammatory diseases. |

| Antimicrobial | Potential activity against bacterial strains; further research needed to confirm efficacy. |

Mechanism of Action

The precise mechanism of action of this compound in biological systems can vary, but it likely involves interactions with specific molecular targets such as enzymes, receptors, or DNA. These interactions can alter biochemical pathways, leading to the observed effects. The compound's structural features allow it to fit into binding pockets on proteins or nucleic acids, modifying their function.

Comparison with Similar Compounds

Uniqueness

What sets 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide apart from similar compounds is the combination of morpholine, indole, and carbazole moieties. This unique structure imparts distinct electronic and steric properties that can affect its reactivity and interactions with other molecules.

List of Similar Compounds

2-(1H-indol-3-yl)-2-oxoacetamide derivatives: : These compounds share the indole-oxoacetamide backbone but lack the morpholine and carbazole groups.

Morpholine derivatives: : Compounds like 4-morpholino-2-oxo-1H-indole, which also feature a morpholine ring but with different substituents.

Carbazole derivatives: : These include compounds such as 2,3,4,9-tetrahydro-1H-carbazole itself, which lacks the indole and acetamide functional groups.

Biological Activity

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide , a complex organic molecule featuring an indole core and various functional groups, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 442.5 g/mol. Its structure includes:

- An indole moiety

- A morpholino group

- An acetamide functional group

These structural features suggest diverse interactions with biological targets.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit significant anticancer properties. The mechanism is believed to involve the inhibition of specific enzymes and pathways associated with cell proliferation. For instance:

- In vitro studies have shown that derivatives of indole compounds often display cytotoxic effects against various cancer cell lines, including ovarian cancer and breast cancer cells .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research suggests that indole derivatives can modulate inflammatory pathways by inhibiting the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and inflammation.

- Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways.

Study 1: Anticancer Activity

In a study examining various indole derivatives, it was found that compounds similar to our target molecule displayed IC50 values below 10 µM against A549 lung adenocarcinoma cells. This indicates potent anticancer activity, suggesting that structural modifications can enhance efficacy .

Study 2: Anti-inflammatory Potential

Another research effort focused on the anti-inflammatory effects of indole-based compounds. The results indicated that certain derivatives could significantly reduce TNF-alpha levels in human macrophages, showcasing their potential as anti-inflammatory agents .

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling, indole functionalization, and morpholine ring formation. Key steps require precise temperature control (e.g., reflux in acetic acid for cyclization) and solvent optimization (e.g., dichloromethane for acetylation). For example, Na₂CO₃ and acetyl chloride in CH₂Cl₂ at room temperature achieved 58% yield in a related morpholine-acetamide derivative . Yield improvements depend on iterative reagent addition and purification via silica gel chromatography .

Q. What characterization techniques are critical for confirming structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry (e.g., δ 7.69 ppm for indole protons) and substituent positions .

- Infrared Spectroscopy (IR) : Validates carbonyl groups (e.g., C=O stretch at ~1680 cm⁻¹) .

- Mass Spectrometry (MS) : ESI/APCI(+) detects molecular ions (e.g., m/z 347 [M+H]⁺) .

- Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C/H/N ratios .

Q. What preliminary biological assays are recommended to assess therapeutic potential?

- Methodological Answer :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., IC₅₀ determination via MTT assay) .

- Enzyme inhibition : Test kinase or protease inhibition using fluorogenic substrates (e.g., ATPase activity assays) .

- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA .

- Antimicrobial screening : Use agar diffusion against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers design SAR studies to optimize bioactivity?

- Methodological Answer :

- Core modifications : Compare analogs with substituted indole (e.g., 5-fluoroindole for enhanced anticancer activity) or morpholine (e.g., sulfonyl groups for solubility) .

- Substituent analysis : Test carbazole-methyl vs. phenyl groups for target binding using molecular docking .

- Bioisosteric replacement : Replace acetamide with sulfonamide to assess metabolic stability .

- Data-driven optimization : Use tables like the one below to prioritize modifications:

| Compound Modification | Biological Activity (IC₅₀, µM) | Key Feature |

|---|---|---|

| Trifluoromethylphenyl | 12.0 (Antiviral) | Enhanced selectivity |

| Methoxyphenyl | 10.5 (Antitumor) | Improved lipophilicity |

| Pyridazine-furan hybrid | 8.2 (Kinase inhibition) | Unique binding mode |

| . |

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Replicate assays : Control variables (e.g., cell passage number, serum concentration) to minimize batch effects .

- Target profiling : Use proteome-wide affinity chromatography to identify off-target interactions .

- Computational validation : Apply molecular dynamics (MD) simulations to reconcile divergent IC₅₀ values (e.g., flexibility of the carbazole moiety affecting binding) .

Q. What computational methods aid in predicting target interactions and pharmacokinetics?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with morpholine oxygen) .

- ADMET prediction : SwissADME calculates logP (∼2.5) and topological polar surface area (∼90 Ų) to assess blood-brain barrier permeability .

- Reaction path analysis : ICReDD’s quantum chemical calculations optimize synthetic pathways and predict regioselectivity .

Q. How to evaluate selectivity against off-target proteins to reduce toxicity?

- Methodological Answer :

- Kinase profiling panels : Screen against 50+ kinases (e.g., JAK2, EGFR) to identify off-target inhibition .

- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by measuring protein melting shifts .

- In vivo toxicity models : Zebrafish embryos assess developmental toxicity at 10–100 µM doses .

Q. What are key considerations in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Process optimization : Replace CH₂Cl₂ with ethyl acetate for safer large-scale reactions .

- Purification : Transition from column chromatography to recrystallization (e.g., acetic acid/water mixtures) .

- Quality control : Implement in-line FTIR to monitor reaction progress and minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.